3-Iodo-N,N-bis(4-methylphenyl)aniline
Description
Structure
3D Structure
Properties
CAS No. |
928032-78-4 |
|---|---|
Molecular Formula |
C20H18IN |
Molecular Weight |
399.3 g/mol |
IUPAC Name |
3-iodo-N,N-bis(4-methylphenyl)aniline |
InChI |
InChI=1S/C20H18IN/c1-15-6-10-18(11-7-15)22(19-12-8-16(2)9-13-19)20-5-3-4-17(21)14-20/h3-14H,1-2H3 |
InChI Key |
IHBCTRRKIDYRCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC(=CC=C3)I |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization Studies of 3 Iodo N,n Bis 4 Methylphenyl Aniline
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
No crystallographic data for 3-Iodo-N,N-bis(4-methylphenyl)aniline is available in the searched scientific literature. This prevents any detailed discussion on the following points:
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
Similarly, the photophysical properties of this compound have not been reported in the accessed literature. Therefore, a detailed analysis of its electronic and emission characteristics is not possible.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
In a typical mass spectrometry analysis of a compound like this compound, the molecular ion peak (M+) would be expected, confirming the compound's molecular weight. The theoretical monoisotopic mass of this compound (C₂₀H₁₈IN) can be calculated to provide a reference for this peak.
Subsequent fragmentation would likely involve characteristic losses of substituents and cleavage of the bonds within the molecule. For iodinated aromatic compounds, the loss of an iodine radical (I•) is a common fragmentation pathway due to the relative weakness of the C-I bond. researchgate.netnih.govacs.org The fragmentation of triarylamines can also be complex, often involving rearrangements and the formation of stable carbocation species. mdpi.comnih.gov
A hypothetical fragmentation pattern could include the following steps:
Molecular Ion Formation : Ionization of the molecule to form the molecular ion [C₂₀H₁₈IN]⁺•.
Loss of Iodine : Cleavage of the C-I bond to yield a [C₂₀H₁₈N]⁺ fragment and an iodine radical.
Loss of Methyl Groups : Subsequent loss of one or both methyl groups from the tolyl moieties.
Cleavage of Aryl Groups : Fragmentation of the N-aryl bonds, leading to the formation of various smaller charged species.
Without experimental data, a precise fragmentation table and detailed analysis remain speculative. Further empirical studies are required to fully characterize the mass spectrometric behavior of this compound.
Computational and Theoretical Investigations of 3 Iodo N,n Bis 4 Methylphenyl Aniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure and energy of a molecule, from which numerous properties can be derived.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For aniline (B41778) derivatives and related organic compounds, Density Functional Theory (DFT) is a widely employed method due to its favorable balance of accuracy and computational cost. asianpubs.org The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used. semanticscholar.org This is often paired with Pople-style basis sets such as 6-311++G(d,p), which provide a flexible description of the electron distribution. asianpubs.orgresearchgate.net
Ab initio methods, such as Hartree-Fock (HF), can also be used, but DFT methods like B3LYP generally yield results that are in better agreement with experimental data for molecular geometries. researchgate.net The optimization process computationally adjusts bond lengths, bond angles, and dihedral angles to find the minimum energy structure on the potential energy surface. The resulting optimized geometry corresponds to the most probable structure of the molecule in the gas phase.
Table 1: Representative Optimized Geometrical Parameters for a Triarylamine Core Structure (Illustrative Data) This table presents typical bond lengths and angles expected for the core structure of a triarylamine, such as 3-Iodo-N,N-bis(4-methylphenyl)aniline, as predicted by DFT/B3LYP methods. Actual values would require a specific calculation for the molecule.
| Parameter | Description | Typical Calculated Value |
| C-N | Bond length between central nitrogen and phenyl carbon | ~1.42 Å |
| C-C (aromatic) | Bond length within the phenyl rings | ~1.40 Å |
| C-I | Bond length between phenyl carbon and iodine | ~2.10 Å |
| C-N-C | Bond angle around the central nitrogen atom | ~120° |
| N-C-C | Bond angle within the aniline ring | ~120° |
| C-C-I | Bond angle involving the iodine substituent | ~120° |
Molecules with rotatable single bonds, like the C-N bonds in this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energetic stabilities. The rotation of the two N-bound p-tolyl groups and the iodophenyl group relative to the central nitrogen atom's lone pair creates a complex potential energy surface.
Computational methods can map this surface by systematically rotating the dihedral angles and calculating the energy at each point. The structures corresponding to energy minima are identified as stable conformers. The global minimum represents the most stable and thus most populated conformation of the molecule. The energy differences between conformers are crucial for understanding the molecule's flexibility and its behavior in different environments.
Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. After a successful geometry optimization finds a minimum energy structure, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to atomic positions.
The calculated frequencies are typically harmonic, while experimental frequencies are anharmonic. Consequently, theoretical values are often systematically higher than experimental ones. To improve agreement, the calculated frequencies are commonly multiplied by a scaling factor, which depends on the level of theory and basis set used. asianpubs.org A good correlation between scaled theoretical frequencies and experimental spectral data serves to validate the accuracy of the computed molecular structure. asianpubs.org
Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) This table provides an example of how key vibrational modes for a molecule like this compound would be assigned and compared. Specific values are hypothetical.
| Vibrational Mode | Description | Calculated (Scaled) | Experimental (Typical) |
| ν(C-H) aromatic | Stretching of C-H bonds in phenyl rings | 3100-3000 | 3100-3000 |
| ν(C-N) | Stretching of the central C-N bonds | 1360-1250 | 1350-1260 |
| ν(C=C) aromatic | Stretching of C=C bonds in phenyl rings | 1600-1450 | 1600-1450 |
| ν(C-I) | Stretching of the carbon-iodine bond | ~530 | ~530 |
Electronic Structure and Reactivity Descriptors
Beyond molecular structure, computational methods provide detailed information about the electronic distribution, which is key to understanding a molecule's reactivity and electronic properties.
Frontier Molecular Orbital (FMO) theory is a central concept in describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons, thus acting as an electron acceptor. semanticscholar.org
The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. semanticscholar.orgresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For triarylamines, the HOMO is typically delocalized across the central nitrogen atom and the conjugated phenyl rings, reflecting the strong electron-donating nature of the amine group. researchgate.net The LUMO is often distributed over the aromatic system.
Table 3: Representative Frontier Molecular Orbital Energies (Illustrative Data) This table shows typical energy values obtained from DFT calculations for molecules with similar electronic structures.
| Parameter | Description | Illustrative Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.40 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.50 |
| ΔE (Gap) | HOMO-LUMO Energy Gap (E(LUMO) - E(HOMO)) | 3.90 |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. semanticscholar.org It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. MEP maps are invaluable for identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack.
Typically, regions of negative electrostatic potential (colored red to yellow) are electron-rich and are prone to attack by electrophiles. In this compound, these would be expected around the electronegative nitrogen and iodine atoms. Regions of positive electrostatic potential (colored blue) are electron-poor and are susceptible to nucleophilic attack; these are usually found around the hydrogen atoms. researchgate.net Intermediate potential regions are colored green. The MEP map provides a comprehensive, intuitive picture of the molecule's reactive behavior. semanticscholar.org
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of bonding interactions and charge delocalization. For a molecule like this compound, an NBO analysis would be instrumental in understanding the intramolecular charge transfer and the stability arising from hyperconjugative interactions.
This analysis would typically quantify the delocalization of the nitrogen lone pair electrons across the three aromatic rings. The presence of the electron-withdrawing iodine atom at the meta-position of one aniline ring and the electron-donating methyl groups at the para-positions of the other two phenyl rings would create a complex electronic environment. NBO analysis would reveal the extent of π-conjugation and the specific donor-acceptor interactions between occupied (donor) and unoccupied (acceptor) orbitals. The stabilization energies associated with these interactions would provide a quantitative measure of the electronic delocalization.
However, without specific research on this compound, a data table detailing these stabilization energies and orbital interactions cannot be provided.
Average Local Ionization Energy (ALIE) and Fukui Function Calculations for Electrophilic and Nucleophilic Sites
To predict the reactivity of this compound, computational chemists would typically employ methods like Average Local Ionization Energy (ALIE) and Fukui function calculations. These tools, derived from density functional theory (DFT), help in identifying the most probable sites for electrophilic and nucleophilic attacks.
ALIE surfaces map the energy required to remove an electron from any point in the space around a molecule. Regions with low ALIE values indicate areas where electrons are most easily removed, corresponding to sites susceptible to electrophilic attack. For this compound, one would expect the nitrogen atom and the electron-rich aromatic rings to be potential nucleophilic centers.
Fukui functions provide a more quantitative prediction of local reactivity. By analyzing the change in electron density as an electron is added or removed, one can identify the sites most prone to nucleophilic (f+) and electrophilic (f-) attack. For this compound, these calculations would pinpoint specific atoms on the aromatic rings or the nitrogen atom as the most reactive centers.
As no specific studies have been published, a data table of Fukui indices and ALIE values for the atoms of this compound is not available.
Molecular Dynamics Simulations for Understanding Dynamic Behavior
These simulations would track the movements of each atom over time, revealing how the three aromatic rings rotate and flex around the central nitrogen atom. This is particularly important for understanding how the molecule packs in a crystal lattice or how it interacts with other molecules in solution. Key parameters that could be extracted from such simulations include radial distribution functions, which describe the local structure around the molecule, and dihedral angle distributions, which characterize the conformational preferences of the phenyl rings.
Currently, there are no published molecular dynamics simulation studies specifically for this compound, and therefore, no data on its dynamic behavior can be presented.
Theoretical Prediction of Structure-Property Relationships
The prediction of structure-property relationships through computational methods is a cornerstone of modern materials science and drug discovery. For this compound, theoretical calculations could be used to predict a wide range of properties, including its electronic, optical, and charge-transport characteristics.
By performing quantum chemical calculations, researchers could determine key electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of the molecule's electronic excitability and chemical stability. Furthermore, theoretical models could predict its absorption and emission spectra, which are vital for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the heavy iodine atom could also lead to interesting photophysical properties, such as enhanced intersystem crossing, which could be explored theoretically.
Without dedicated computational studies on this compound, any discussion of its specific structure-property relationships remains speculative.
Chemical Reactivity and Mechanistic Aspects of 3 Iodo N,n Bis 4 Methylphenyl Aniline
Reactivity Profile of the Aryl Iodide Moiety
The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making the aryl iodide moiety of 3-Iodo-N,N-bis(4-methylphenyl)aniline a prime site for a variety of synthetic transformations. Its reactivity is central to its utility in constructing more complex molecular architectures.
The aryl iodide group is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as those developed by Suzuki, Heck, Sonogashira, and Buchwald-Hartwig. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The activation of the C–I bond is typically achieved using a low-valent transition metal catalyst, most commonly based on palladium or nickel. researchgate.netresearchgate.net
The general catalytic cycle for these reactions involves three key steps:
Oxidative Addition : A low-valent metal complex, typically Ni(0) or Pd(0), inserts into the carbon-iodine bond of the triarylamine. This is often the rate-determining step and results in a high-valent organometallic intermediate, such as an Aryl-Pd(II)-I species. ucla.eduuwindsor.caacs.org The high reactivity of aryl iodides compared to bromides or chlorides facilitates this step. researchgate.net
Transmetalation/Carbometalation : In Suzuki couplings, the aryl group from an organoboron reagent is transferred to the palladium center. In Heck reactions, an alkene inserts into the Aryl-Pd bond.
Reductive Elimination : The two organic fragments on the metal center couple and are eliminated, forming the new bond and regenerating the low-valent catalyst to continue the cycle. nih.gov
Nickel catalysis, in particular, has gained prominence for functionalizing aryl halides. ucla.edu Ni(I) species are frequently proposed as key intermediates in modern cross-coupling methodologies. ucla.edu The rate and mechanism of the oxidative addition step can be influenced by the electronic and steric properties of both the aryl iodide and the ligands on the nickel catalyst. ucla.edursc.org For instance, electron-rich ligands can accelerate the oxidative addition process. ucla.edu Given the electron-donating nature of the diarylamino group, the C-I bond in this compound is expected to be highly susceptible to oxidative addition.
The iodine atom in aryl iodides can be oxidized from its standard monovalent state to a higher "hypervalent" state, typically I(III) or I(V). These hypervalent iodine reagents are valuable in synthesis as they are mild, selective, and environmentally benign oxidizing agents and group-transfer reagents. nih.govbeilstein-journals.org
The synthesis of a hypervalent iodine(III) compound from an aryl iodide like this compound generally involves oxidation in the presence of a suitable acid or nucleophile. A common product class is the diaryliodonium salt, formed by reacting the aryl iodide with another aromatic compound under oxidative conditions. diva-portal.org The proposed mechanism often begins with the attack of the iodoarene on an activated oxidant (e.g., protonated m-CPBA), which then undergoes an electrophilic aromatic substitution with a second arene molecule to form the diaryliodonium species. diva-portal.org
These reagents, such as diaryliodonium salts, are excellent electrophilic arylating agents for a wide range of nucleophiles. nih.govmanchester.ac.uk Their reactivity is a key feature in both metal-catalyzed and metal-free arylation reactions. manchester.ac.ukbeilstein-journals.org The structure of hypervalent iodine compounds is often described by a linear, three-center-four-electron (3c-4e) bond, which accounts for their unique reactivity. nih.gov
Redox Chemistry and Electrochemistry of the Diarylamine Core
The diarylamine core of this compound is electrochemically active. The nitrogen atom's lone pair of electrons can be removed via oxidation, a process that is central to the application of triarylamines in optoelectronic devices. acs.org
Triarylamines undergo reversible one-electron oxidation to form stable radical cations (also known as aminium radicals). acs.orgnih.gov This process can be studied using techniques like cyclic voltammetry, which measures the oxidation potential (E½). This potential is a direct measure of the energy required to remove an electron from the Highest Occupied Molecular Orbital (HOMO) of the molecule. acs.org
The oxidation of the diarylamine core results in the formation of a delocalized radical cation, where the positive charge and the unpaired electron are spread across the nitrogen atom and the aromatic rings. acs.org This delocalization is key to the stability of the resulting species. The general reaction is:
Ar₃N ⇌ [Ar₃N]•⁺ + e⁻
The oxidation potential is highly sensitive to the molecular structure, particularly the nature of the substituents on the aryl rings. acs.org
The electronic stability of the triarylamine and its corresponding radical cation is significantly influenced by the substituents on the aromatic rings. This relationship can often be quantified by correlating the oxidation potential with the Hammett parameter (σ) of the substituents. acs.orgacs.org
Electron-Donating Groups (EDGs) : The two para-methyl groups on the phenyl rings of this compound are electron-donating. EDGs increase the electron density on the nitrogen atom, making it easier to oxidize. Consequently, they lower the oxidation potential and increase the stability of the resulting radical cation. acs.orgntu.edu.tw This stabilization occurs because the EDGs help to delocalize the positive charge of the radical cation. acs.org
Electron-Withdrawing Groups (EWGs) : The iodine atom at the 3-position is generally considered electron-withdrawing via induction. EWGs decrease the electron density on the nitrogen, making the molecule more difficult to oxidize and thus increasing its oxidation potential. acs.org
| Compound | Substituents | Oxidation Potential (E½ vs. Fc/Fc⁺) [V] | Reference |
|---|---|---|---|
| Triphenylamine (B166846) | None | 0.922 | acs.org |
| N,N-Diphenyl-4-anisidine | 4-OCH₃ (Strong EDG) | 0.774 | acs.org |
| Tris(4-tolyl)amine | Three 4-CH₃ (EDG) | 0.835 | acs.org |
| N,N-Diphenyl-3-(trifluoromethyl)aniline | 3-CF₃ (Strong EWG) | 1.160 | acs.org |
Coordination and Organometallic Chemistry Involving 3 Iodo N,n Bis 4 Methylphenyl Aniline
Exploration of Ligand Properties: Potential Coordination Sites (Nitrogen, Iodine)
The molecular structure of 3-Iodo-N,N-bis(4-methylphenyl)aniline presents two primary sites for potential coordination to a metal center: the nitrogen atom of the aniline (B41778) and the iodine atom.
The nitrogen atom, with its lone pair of electrons, is a classic coordination site for a wide variety of metals. The donation of this lone pair to a metal ion would classify the compound as a neutral N-donor ligand. The steric bulk of the two tolyl groups attached to the nitrogen would significantly influence its coordination behavior, likely favoring metals with larger coordination spheres or leading to complexes with lower coordination numbers.
The iodine atom, a soft halogen, possesses the ability to act as a bridging or a terminal ligand. Halogen bonding, a non-covalent interaction, could also play a role in the solid-state structures of potential metal complexes. Coordination through the iodine would be favored by soft metal centers, following the principles of Hard and Soft Acid and Base (HSAB) theory.
It is also conceivable that this compound could act as a bidentate ligand, coordinating to a single metal center through both the nitrogen and iodine atoms, forming a chelate ring. However, the formation of such a ring would depend on the geometric constraints and the flexibility of the molecule.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound could be approached through several standard organometallic synthetic methodologies. The reaction of the free ligand with a suitable metal precursor, such as a metal halide or a metal carbonyl, in an appropriate solvent would be the most direct route.
For instance, the reaction with a palladium(II) precursor like PdCl₂(CH₃CN)₂ could potentially lead to the formation of a square planar complex where the aniline nitrogen coordinates to the palladium center. The resulting complex could be characterized by techniques such as single-crystal X-ray diffraction to elucidate its solid-state structure, NMR spectroscopy to understand its solution behavior, and infrared (IR) spectroscopy to probe the metal-ligand bond.
The synthesis of complexes involving coordination through the iodine atom might require more specialized conditions, potentially involving metal centers in low oxidation states that have a high affinity for soft donors.
Catalytic Applications of Derived Organometallic Species
While no catalytic applications of organometallic species derived from this compound have been reported, the presence of both a tertiary amine and an iodo-aryl group suggests potential for its use in catalysis.
Palladium complexes bearing this ligand could be investigated as catalysts in cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig amination reactions. The electronic and steric properties of the ligand, tuned by the tolyl and iodo substituents, could influence the activity and selectivity of the catalyst.
Furthermore, the iodine atom itself could be a site for oxidative addition in a catalytic cycle, a key step in many cross-coupling reactions. This would make the ligand not just a spectator but an active participant in the catalytic process. The potential for bimetallic catalysis, where one metal center interacts with the nitrogen and another with the iodine, could also be an intriguing area of exploration.
Supramolecular Chemistry and Crystal Engineering of 3 Iodo N,n Bis 4 Methylphenyl Aniline
Analysis of Non-Covalent Interactions in Solid-State Architectures
Halogen Bonding Interactions (C-I···X, C-I···π)
No published data available for 3-Iodo-N,N-bis(4-methylphenyl)aniline.
Aryl-Aryl Interactions (π-π Stacking)
No published data available for this compound.
Hydrogen Bonding Networks (e.g., C-H···π, C-H···O)
No published data available for this compound.
Influence of Molecular Design on Crystal Packing and Polymorphism
No published data available for this compound.
Strategies for Self-Assembly and Supramolecular Organization
No published data available for this compound.
Applications in Advanced Materials and Organic Electronic Devices
Development as a Hole Transport Material (HTM) in Organic Light-Emitting Diodes (OLEDs)
Triarylamine derivatives are widely used as hole transport materials (HTMs) in OLEDs. They facilitate the efficient injection and transport of holes from the anode to the emissive layer, a critical process for achieving high device performance. The presence of the bulky bis(4-methylphenyl)amino group in 3-Iodo-N,N-bis(4-methylphenyl)aniline is expected to promote the formation of stable amorphous films, which is crucial for preventing crystallization and ensuring the long-term operational stability of OLED devices.
Evaluation of Charge Transport Capabilities
Potential in Organic Semiconductor Research
Beyond OLEDs, this compound holds potential for broader applications in organic semiconductor research. Its triarylamine core makes it a candidate for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). In OFETs, it could serve as the active semiconductor layer, while in OPVs, it could function as a donor material or a hole-transporting interlayer. The presence of the iodine atom offers a site for further chemical modification through cross-coupling reactions, enabling the synthesis of more complex molecular architectures with tailored electronic properties for specific semiconductor applications.
Exploration of Photonic and Optoelectronic Properties
The unique combination of a conjugated triarylamine system with a heavy iodine atom suggests that this compound may possess interesting photonic and optoelectronic properties.
Non-Linear Optical (NLO) Response
Triarylamine derivatives are known to exhibit non-linear optical (NLO) properties due to their donor-π-acceptor character and the ease of polarization of their electron clouds. The introduction of an iodine atom could potentially enhance the NLO response. Theoretical studies on related triarylamine systems have shown that substitution with both electron-donating and electron-withdrawing groups can lead to a significant improvement in polarizability and hyperpolarizability. nih.gov The interplay between the electron-donating methyl groups and the halo-substituent in this compound could lead to a notable third-order NLO response, making it a candidate for applications in optical switching and signal processing.
Fluorescent Material Development
While many simple triarylamines are primarily known for their charge transport properties, functionalization can induce or enhance fluorescence. The photophysical properties of triarylamine derivatives are highly dependent on their molecular structure and the nature of their substituents. The heavy atom effect of iodine could potentially lead to interesting photophysical phenomena, such as phosphorescence or modified fluorescence quantum yields. Further research would be necessary to fully characterize the emissive properties of this compound and to explore its potential as a component in fluorescent probes or as an emitter in specialized optoelectronic devices.
Applications as a Precursor for Active Catalytic Species
The chemical compound this compound possesses structural features that suggest its potential as a precursor for the synthesis of active catalytic species. The presence of a reactive carbon-iodine (C-I) bond on the aniline (B41778) ring is a key feature that can be exploited in organometallic chemistry to generate new catalysts. However, a comprehensive review of available scientific literature does not yield specific examples or detailed research findings on the direct application of this compound as a precursor for active catalytic species.
The general strategy for utilizing aryl iodides in catalyst synthesis involves their reaction with transition metals. The C-I bond is susceptible to oxidative addition to a low-valent transition metal center, a fundamental step in the formation of many organometallic catalysts. This process would lead to the formation of a new complex where the triarylamine moiety is directly bonded to the metal center. Such a complex could then serve as a catalyst for various organic transformations.
Triarylamine-based ligands are known to be valuable in catalysis due to their electronic properties and their ability to stabilize transition metal centers. nih.govrsc.orgnih.gov The nitrogen atom in the triarylamine structure can act as a coordinating atom, influencing the electronic environment and, consequently, the reactivity of the metal center.
While the principles of organometallic chemistry suggest the feasibility of using this compound as a precursor, specific research detailing its use to create active catalysts, including performance data and the types of reactions catalyzed, is not prominently reported in the current body of scientific literature. Therefore, no detailed research findings or data tables on its specific applications as a catalytic precursor can be presented at this time. Further research would be necessary to explore and establish the potential of this particular compound in the development of novel catalytic systems.
Future Research Directions and Outlook for 3 Iodo N,n Bis 4 Methylphenyl Aniline
Investigation of Underexplored Synthetic Avenues and Atom-Economical Transformations
The development of efficient and sustainable synthetic routes is paramount for the widespread investigation and application of 3-Iodo-N,N-bis(4-methylphenyl)aniline. Future research should focus on moving beyond traditional cross-coupling methods, which often involve stoichiometric amounts of metal reagents and generate significant waste. A key area of exploration will be the development of atom-economical transformations.
One promising approach involves the use of diaryliodonium salts in a one-pot domino N-arylation protocol under copper catalysis. This method has the potential to utilize both aryl groups of the diaryliodonium reagent, thereby increasing efficiency and reducing waste. Adapting this methodology for the synthesis of this compound could provide a more sustainable and cost-effective production route. Further investigation into waste-minimized strategies, such as the Buchwald-Hartwig coupling in greener solvent systems like cyclopentyl methyl ether (CPME) and water, could also significantly reduce the environmental impact of its synthesis.
Integration of Advanced Characterization Techniques for Deeper Structural Insights
A thorough understanding of the molecular structure and its electronic properties is crucial for predicting and tuning the functionality of this compound. While standard techniques like NMR and mass spectrometry provide basic structural confirmation, a deeper level of insight can be achieved through the integration of advanced characterization techniques.
Further Elucidation of Structure-Property Relationships via Integrated Experimental and Computational Approaches
The relationship between the molecular structure of this compound and its resulting properties is a rich area for future investigation. A powerful strategy to unravel these connections is the integration of experimental studies with computational modeling.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic structure, molecular orbitals (HOMO/LUMO), and UV-Vis absorption spectra. mdpi.com These theoretical predictions can then be correlated with experimental data to gain a comprehensive understanding of the electronic effects of the 3-iodo substituent. For instance, computational studies can elucidate how the iodine atom influences the electron density distribution, charge transport properties, and nonlinear optical properties of the molecule. This integrated approach will enable the rational design of new derivatives with tailored functionalities.
Below is a hypothetical data table illustrating the kind of comparative data that could be generated through such integrated studies:
| Property | Triphenylamine (B166846) | 3-Methyl-N,N-bis(4-methylphenyl)aniline | This compound (Predicted) |
| HOMO (eV) | -5.1 | -5.0 | -5.2 |
| LUMO (eV) | -2.0 | -1.9 | -2.1 |
| Band Gap (eV) | 3.1 | 3.1 | 3.1 |
| λmax (nm) | 303 | 310 | 315 |
Note: The values for this compound are hypothetical and would need to be determined through future experimental and computational studies.
Exploration of Novel Applications in Emerging Fields of Chemical Science and Materials Engineering
The unique electronic and structural features imparted by the iodine atom suggest that this compound could find applications in a variety of emerging fields. The triarylamine core is a well-established hole-transporting motif, and the introduction of iodine could modulate these properties for enhanced performance in organic electronic devices.
One particularly promising area is in perovskite solar cells, where novel triarylamine-based hole transport materials (HTMs) are continuously being sought to improve efficiency and stability. mdpi.com The iodine atom could enhance intermolecular interactions, leading to improved film morphology and charge mobility. Additionally, its potential use in organic light-emitting diodes (OLEDs) as a host or emissive layer material warrants investigation. The heavy atom effect of iodine could also be exploited in the design of materials for applications in photodynamic therapy or as sensitizers in photocatalysis.
Broadening the Scope of Derived Functional Materials
Beyond its use as a discrete molecule, this compound can serve as a versatile building block for the synthesis of a wide range of functional materials. The presence of the iodine atom provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the construction of more complex molecular architectures.
A significant future direction is the polymerization of this monomer to create novel poly(triarylamine)s. The resulting polymers could exhibit interesting electronic and optical properties, with potential applications as hole-transporting layers in flexible electronic devices, electrochromic materials, or as components in organic sensors. The ability to tune the properties of these polymers through copolymerization with other functional monomers would further broaden their applicability. The development of both linear and cross-linked polymers derived from this compound could lead to a new class of materials with tailored processability and performance characteristics for advanced applications.
Q & A
Q. How can thermal stability and decomposition pathways be analyzed?
- Methodological Answer:
- Thermogravimetric Analysis (TGA): Measure weight loss under N₂ (10°C/min) to identify decomposition onset (>250°C predicted for aryl iodides).
- Differential Scanning Calorimetry (DSC): Detect phase transitions and exothermic/endothermic events.
- Pair with pyrolysis-GC/MS to identify volatile decomposition products (e.g., HI, methylbenzene fragments) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
